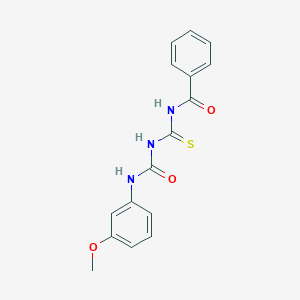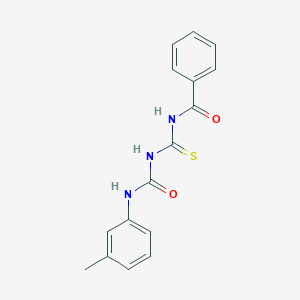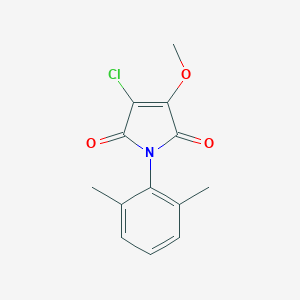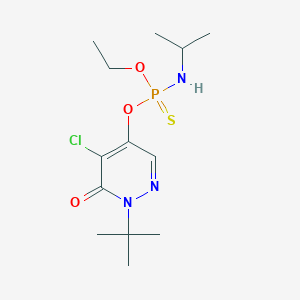![molecular formula C23H26N4O2S B305185 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound that has been the subject of extensive scientific research. This compound is a member of the triazole family of compounds and has been found to have a wide range of potential applications in the field of medicine and biochemistry. In
Mecanismo De Acción
The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of bacterial and fungal cells. It may also work by modulating the activity of enzymes and receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent antibacterial and antifungal activity against a wide range of pathogens. In vivo studies have shown that it has potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide in lab experiments include its potent antibacterial and antifungal activity, as well as its potential therapeutic effects for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide. One potential direction is to further explore its potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders. Another direction is to investigate its potential as a novel antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves several steps. The starting materials are commercially available and include 4-methoxybenzyl chloride, 4H-1,2,4-triazole-3-thiol, and N-(2-phenylethyl)acetamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine and biochemistry. This compound has been found to have antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Propiedades
Nombre del producto |
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide |
|---|---|
Fórmula molecular |
C23H26N4O2S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-[[5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H26N4O2S/c1-3-15-27-21(16-19-9-11-20(29-2)12-10-19)25-26-23(27)30-17-22(28)24-14-13-18-7-5-4-6-8-18/h3-12H,1,13-17H2,2H3,(H,24,28) |
Clave InChI |
VBHBUTOMJBCZIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl(4-{7-[2-(2-ethoxy-2-oxoethoxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}phenoxy)acetate](/img/structure/B305108.png)




![ethyl 4-{N-[(2,5-dimethoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305115.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B305118.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B305121.png)
amino]acetamide](/img/structure/B305122.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)